molecular formula C12H13N3OS B2973211 N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 952917-12-3

N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B2973211
CAS RN: 952917-12-3
M. Wt: 247.32
InChI Key: DFCCBSWMMGLBOI-UHFFFAOYSA-N
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Description

“N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide” is a compound that contains a thiazole ring and an aminophenyl group . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Molecular Structure Analysis

The molecular formula of “N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide” is C9H12N2O, with an average mass of 164.204 Da .


Chemical Reactions Analysis

The chemical reactions of “N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide” would depend on the specific conditions and reagents used. Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide” would depend on its specific structure. The compound has a molecular weight of 164.20 .

Scientific Research Applications

Synthesis and Characterization

N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and characterized through various techniques, including NMR, IR, UV, and mass spectrometry. Such characterization is fundamental for understanding their structural properties and potential as bioactive molecules (Manolov, Ivanov, & Bojilov, 2021).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of thiazol-2-yl propanamide derivatives. These compounds have demonstrated significant antibacterial and antifungal activities, indicating their potential as therapeutic agents against various microbial infections (Tumosienė et al., 2012).

Antioxidant and Anticancer Activity

The antioxidant activities of thiazol-2-yl propanamide derivatives have been extensively studied, with some compounds showing higher efficacy than traditional antioxidants like ascorbic acid. Furthermore, their anticancer activities have been evaluated against different cancer cell lines, revealing promising results that warrant further investigation for cancer therapy (Tumosienė et al., 2020).

Anti-inflammatory and Psychotropic Activity

Research has also demonstrated the anti-inflammatory and psychotropic effects of N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide derivatives. These compounds exhibit significant sedative actions and anti-inflammatory activities, alongside selective cytotoxic effects on tumor cell lines, indicating their potential for therapeutic applications in neurodegenerative diseases and cancer treatment (Zablotskaya et al., 2013).

Anticonvulsant Studies

The anticonvulsant properties of N-Benzyl-3-[(chlorophenyl)amino]propanamides, closely related to the chemical structure , have been investigated, showing promising results against generalized seizures. These studies suggest potential applications in epilepsy treatment, highlighting the need for further research to fully understand their mechanisms and efficacy (Idris et al., 2011).

Future Directions

The future directions for research on “N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide” would likely involve further exploration of its synthesis, properties, and potential biological activities. Thiazole derivatives are a promising area of research due to their diverse biological activities .

properties

IUPAC Name

N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-2-11(16)15-12-14-10(7-17-12)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCCBSWMMGLBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide

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